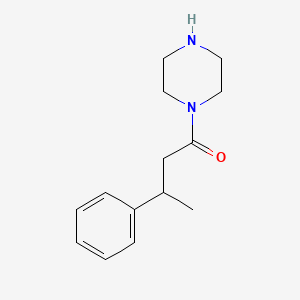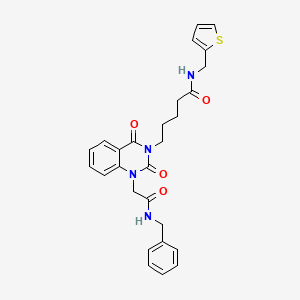![molecular formula C16H11F4N3O3S2 B2589283 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 886955-49-3](/img/structure/B2589283.png)
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H11F4N3O3S2 and its molecular weight is 433.4. The purity is usually 95%.
BenchChem offers high-quality 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Anticancer Potential: This compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further research is needed to optimize its efficacy and safety for potential clinical use .
Anti-Inflammatory Activity: The compound’s unique chemical structure suggests anti-inflammatory potential. It may modulate inflammatory pathways by targeting specific enzymes or receptors. Investigating its effects on inflammatory markers and animal models could provide valuable insights for drug development .
Materials Science and Nanotechnology
Organic Semiconductors: Due to its electron-rich and electron-deficient moieties, this compound could serve as a building block for organic semiconductors. Researchers are exploring its use in organic field-effect transistors (OFETs) and organic photovoltaics (solar cells). Its tunable properties make it an exciting candidate for next-generation electronic devices .
Nanoparticle Synthesis: The compound’s sulfur-containing group allows for facile coordination with metal ions. Scientists have utilized it to synthesize metal sulfide nanoparticles with controlled sizes and shapes. These nanoparticles find applications in catalysis, sensors, and optoelectronics .
Agrochemicals and Pest Management
Herbicidal Properties: Initial studies indicate that this compound exhibits herbicidal activity against certain weed species. Researchers are investigating its mode of action and selectivity to develop environmentally friendly herbicides .
Miscellaneous Applications
Orphan Drug Designation: Interestingly, the compound has received orphan drug designation from the FDA for a rare disease or condition. While the exact indication remains confidential, this highlights its potential therapeutic value in a specific medical context .
Propiedades
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O3S2/c17-10-3-6-12-13(7-10)28(25,26)23-15(22-12)27-8-14(24)21-11-4-1-9(2-5-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDPCRKNXOVDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)


![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)

![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2589216.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)
![4-Chloro-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2589219.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)
![(1s,3s)-Adamantan-1-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2589223.png)